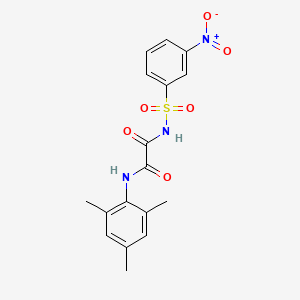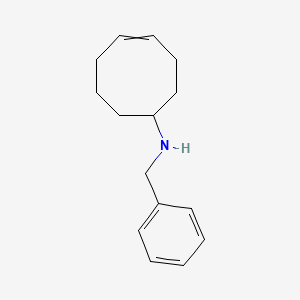![molecular formula C22H31N7O5 B12563519 N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide CAS No. 191107-95-6](/img/structure/B12563519.png)
N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of a sequence of amino acids, including glycine, histidine, and lysine, with a benzyloxycarbonyl protecting group attached to the glycine residue. The presence of the benzyloxycarbonyl group enhances the stability and solubility of the peptide, making it suitable for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin support, followed by the sequential addition of protected amino acids. The benzyloxycarbonyl group is introduced during the synthesis to protect the amino group of glycine, preventing unwanted side reactions.
Solid-Phase Peptide Synthesis (SPPS):
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of large quantities of the peptide. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality peptides suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidyl radicals.
Reduction: The peptide can be reduced to remove the benzyloxycarbonyl protecting group.
Substitution: The lysine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of histidyl radicals.
Reduction: Removal of the benzyloxycarbonyl group, yielding the free peptide.
Substitution: Formation of substituted lysine derivatives.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a stabilizing agent in various formulations.
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The benzyloxycarbonyl group enhances the stability of the peptide, allowing it to maintain its bioactivity in various environments. The specific pathways involved in its mechanism of action depend on the target and the context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A naturally occurring tripeptide with similar amino acid composition but lacking the benzyloxycarbonyl group.
N-[(Benzyloxy)carbonyl]glycylglycine: A dipeptide with a benzyloxycarbonyl group, used as a model compound in peptide synthesis studies.
N-[(Benzyloxy)carbonyl]-L-cysteinylglycine: A peptide with a similar protecting group, used in drug development and biochemical research.
Uniqueness
N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide is unique due to the presence of the benzyloxycarbonyl group, which enhances its stability and solubility. This modification allows the peptide to be used in a wider range of applications compared to its unprotected counterparts. Additionally, the specific sequence of amino acids in this peptide provides unique binding properties and biological activities that are not observed in similar compounds.
Properties
CAS No. |
191107-95-6 |
|---|---|
Molecular Formula |
C22H31N7O5 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
benzyl N-[2-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C22H31N7O5/c23-9-5-4-8-17(20(24)31)29-21(32)18(10-16-11-25-14-27-16)28-19(30)12-26-22(33)34-13-15-6-2-1-3-7-15/h1-3,6-7,11,14,17-18H,4-5,8-10,12-13,23H2,(H2,24,31)(H,25,27)(H,26,33)(H,28,30)(H,29,32)/t17-,18-/m0/s1 |
InChI Key |
RUNRZVRNQFGWPR-ROUUACIJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-2-phenylfuro[3,2-b]pyridine](/img/structure/B12563464.png)
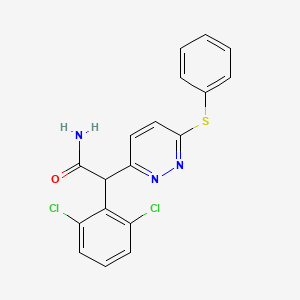
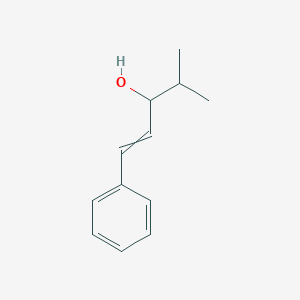
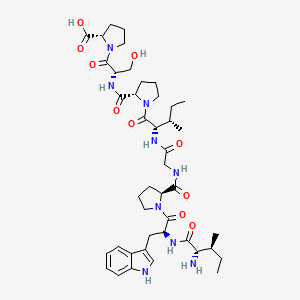
![Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate](/img/structure/B12563482.png)
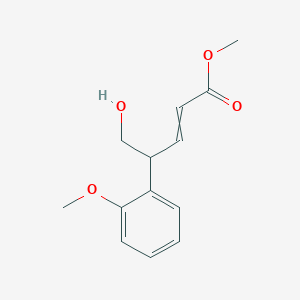
![1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12563498.png)
![Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B12563506.png)
![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
![2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate](/img/structure/B12563522.png)
